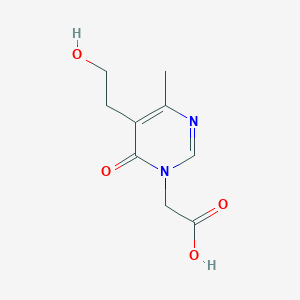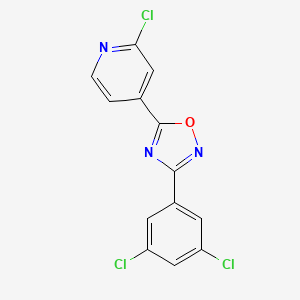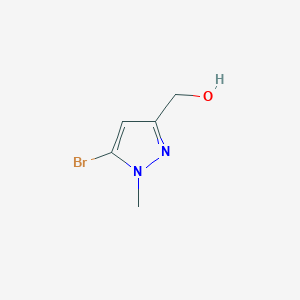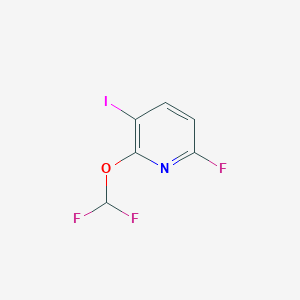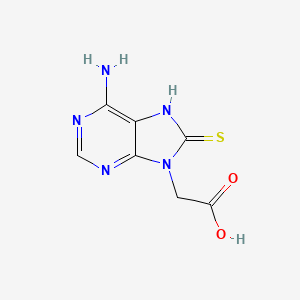
2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid is a heterocyclic compound with a molecular formula of C7H7N5O2S and a molecular weight of 225.23 . This compound is characterized by the presence of an amino group, a mercapto group, and a purine ring, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid typically involves the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.
Introduction of Functional Groups: The amino and mercapto groups are introduced through nucleophilic substitution reactions. Common reagents include ammonia and thiols.
Acetic Acid Derivatization:
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the above synthetic steps are optimized for yield and purity. Catalysts and solvents are carefully selected to enhance reaction rates and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can undergo reduction to form amines.
Substitution: Both the amino and mercapto groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, halides
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Amines.
Substitution Products: Various substituted purines
Applications De Recherche Scientifique
2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It can interfere with cellular signaling pathways by modulating the activity of key proteins and receptors
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Amino-9H-purin-9-yl)acetic acid: Lacks the mercapto group, making it less versatile in certain chemical reactions.
2-(2,6-Bis(bis(boc-amino)-9H-purin-9-yl)acetic acid: Contains additional protective groups, making it more suitable for specific synthetic applications.
(6-Amino-9H-purin-9-yl)methanol: Has a hydroxyl group instead of the acetic acid moiety, altering its solubility and reactivity.
Uniqueness
2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid is unique due to the presence of both amino and mercapto groups, which provide a wide range of chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H7N5O2S |
|---|---|
Poids moléculaire |
225.23 g/mol |
Nom IUPAC |
2-(6-amino-8-sulfanylidene-7H-purin-9-yl)acetic acid |
InChI |
InChI=1S/C7H7N5O2S/c8-5-4-6(10-2-9-5)12(1-3(13)14)7(15)11-4/h2H,1H2,(H,11,15)(H,13,14)(H2,8,9,10) |
Clé InChI |
WPUCPXWQBHCCQE-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C(=S)N2)CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


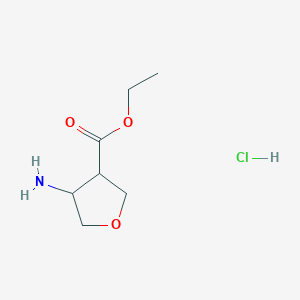
![5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B15055890.png)
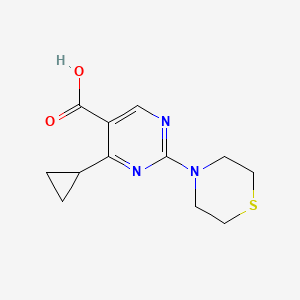
![2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B15055904.png)
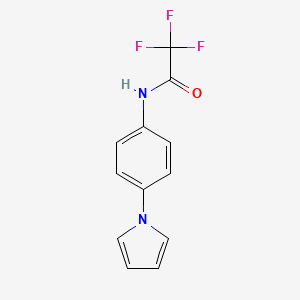
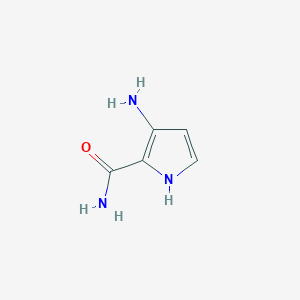
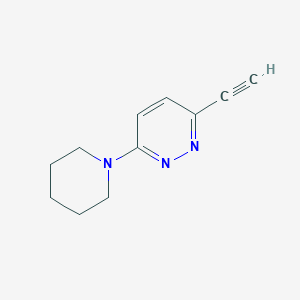
![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
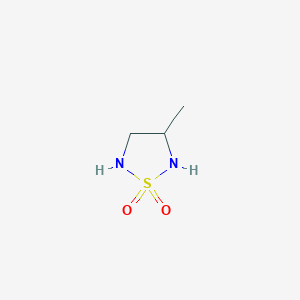
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)
